Cholesteryl-6-pyrenylhexanoate

Vue d'ensemble

Description

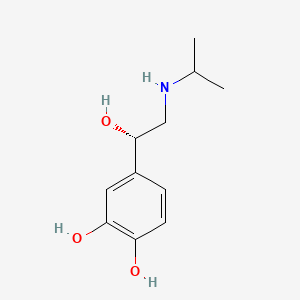

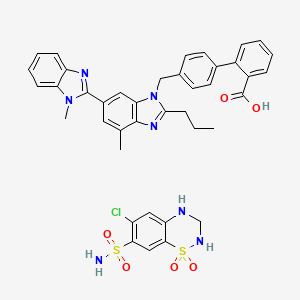

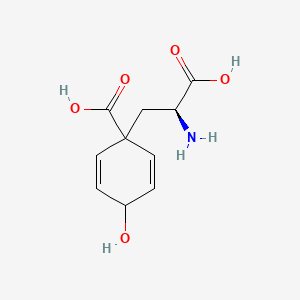

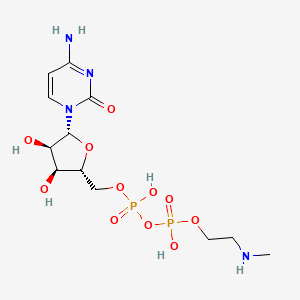

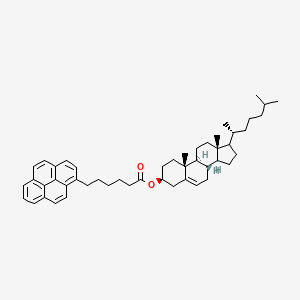

Cholesteryl-6-pyrenylhexanoate is a chemical compound with the molecular formula C49H64O2 . It is also known by other names such as ChPH, P6Chol . The molecular weight of this compound is 685.0 g/mol .

Molecular Structure Analysis

The molecular structure of Cholesteryl-6-pyrenylhexanoate is complex. It includes a cholestane system, which is a steroid skeleton of four fused rings, three six-membered and one five-membered . The molecule also comprises four essential domains . The 3-hydroxy group at the C3 position constitutes an active site for hydrogen bond interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cholesteryl-6-pyrenylhexanoate include a molecular weight of 685.0 g/mol . It has a XLogP3-AA value of 15.6, which is a measure of its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Applications De Recherche Scientifique

Application in Eradicating Helicobacter pylori

Scientific Field

Biomedical Science

Summary of the Application

Cholesteryl-6-pyrenylhexanoate is used in the study of membrane lipid remodeling to eradicate Helicobacter pylori, a pathogen that causes various gastric diseases .

Methods of Application

The research involved studying the membrane properties of human gastric adenocarcinoma cells (AGS cells) using eleven CAGs that differ in acyl chains. The lipidomes of H. pylori, AGS cells, and H. pylori –AGS co-cultures were analyzed by Ultraperformance Liquid Chromatography-Tandem Mass Spectroscopy (UPLC-MS/MS) to examine the effect of PE (10:0) 2, PE (18:0) 2, PE (18:3) 2, or PE (22:6) 2 treatments .

Results or Outcomes

The treatment of PE (10:0) 2 resulted in dual effects to inhibit the bacterial adhesion, including the generation of CAG10:0 and significant changes in the membrane compositions .

Application in Synthesis and Applications

Scientific Field

Organic Chemistry

Summary of the Application

Cholesteryl-6-pyrenylhexanoate is used in the synthesis of new cholesterol derivatives for various applications, ranging from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .

Methods of Application

The research provides an overview of the most recent synthetic procedures to obtain new cholesterol derivatives .

Results or Outcomes

The research discusses not only the synthetic details of the preparation of new cholesterol derivatives or conjugates, but also gives a short summary concerning the specific application of such compounds .

Application in Antibacterial Activity

Scientific Field

Microbiology

Summary of the Application

Selected fatty acids and cholesteryl esters packaged with phospholipids exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Methods of Application

The research involved assessing the antibacterial activity of selected fatty acids and cholesteryl esters packaged with phospholipids .

Results or Outcomes

The results showed that these compounds may augment the activity of antibiotics .

Application in Polymer Synthesis

Scientific Field

Polymer Chemistry

Summary of the Application

Cholesteryl-6-pyrenylhexanoate is used in the synthesis of polymers. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .

Methods of Application

The research focuses on the synthesis and structure-property relationships of cholesterol-based polymers .

Results or Outcomes

These polymers self-assemble due to various interactions to form a plethora of interesting and exotic liquid crystalline structures in the neat- and solution states .

Application in Drug Delivery

Scientific Field

Pharmaceutical Sciences

Summary of the Application

Cholesteryl-6-pyrenylhexanoate is used in drug delivery applications. These applications range from drug delivery or bioimaging applications to cholesterol-based liquid crystals and gelators .

Results or Outcomes

Application in Bionanotechnology

Scientific Field

Bionanotechnology

Summary of the Application

Cholesteryl-6-pyrenylhexanoate is used in bionanotechnology. This feature article highlights the contribution of this small compound to bionanotechnology .

Methods of Application

The research discusses relevant chemical aspects in this context followed by an overview of its self-assembly capabilities both as a free molecule and when conjugated to a polymer .

Results or Outcomes

The research discusses the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .

Orientations Futures

While specific future directions for research on Cholesteryl-6-pyrenylhexanoate are not mentioned in the literature, cholesterol and its derivatives continue to be an area of active research. This includes the study of cholesterol’s role in various diseases, its interaction with proteins, and its potential as a target for drug development .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42?,43+,44+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVQIYIXJZCDI-UCVGMQCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914263 | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl-6-pyrenylhexanoate | |

CAS RN |

96886-70-3 | |

| Record name | Cholesteryl-6-pyrenylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096886703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl 6-(pyren-1-yl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.